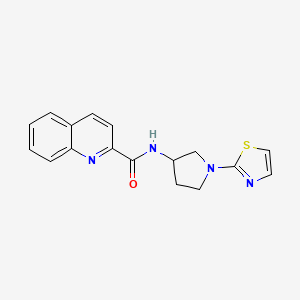

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoline-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiazole ring, which is a five-membered ring containing one sulfur and one nitrogen atom .

Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of thiazole-based pyrrolidinones has been reported in the literature .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .Chemical Reactions Analysis

The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The insertion of different groups in the pyrrolidine ring can result in different biological activities .Scientific Research Applications

Inhibitory Applications and Biological Potency

A novel series of 3-quinoline carboxamides, related to the compound , has been discovered to act as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors demonstrate potent and highly selective ATM inhibition with suitable properties for oral administration, indicating their potential in probing ATM inhibition in vivo and their efficacy in disease models (Degorce et al., 2016).

Synthesis and Chemical Reactivity

Research on the synthesis and electrophilic substitution reactions of 2-(fur-2-yl)thiazolo[4,5-f]quinoline presents a significant understanding of the chemical reactivity and functional modification possibilities of such compounds. This study explores the condensation reactions and the subsequent formation of thioamide, providing insights into the diverse synthetic routes available for these heterocycles (Aleksandrov et al., 2019).

Coordination Behavior and Biological Activity

The coordination behavior of carboxamide palladium(II) complexes, involving quinoline and its derivatives, reveals the influence of π-conjugation on substitution kinetics, DNA/BSA interactions, and in vitro cytotoxicity. This study highlights the complexes' potent cytotoxic effects on several cancer cell lines, comparable to cisplatin, and their lower toxicity on normal cells (Omondi et al., 2021).

Antioxidant and Antimicrobial Properties

The synthesis and evaluation of novel thiazolo[5,4-b]quinoline derivatives for their antioxidant and antimicrobial activities underscore the significance of such compounds in developing new therapeutic agents. These derivatives exhibit excellent antioxidative activity, comparable to standard antioxidants, and show promising antimicrobial efficacy against various bacterial and fungal strains (Kokanov et al., 2021).

Photocatalytic and Magnetic Properties

Research into octamolybdate complexes constructed from quinoline–imidazole–monoamide ligands reveals the complexes' electrocatalytic activities, photocatalytic properties for degrading organic dyes, and magnetic behaviors. These findings open avenues for the application of such complexes in environmental remediation and materials science (Li et al., 2020).

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Thiazole derivatives also have diverse biological activities, indicating their potential for the development of various drugs and biologically active agents . Therefore, “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoline-2-carboxamide” and similar compounds could be of interest in future drug discovery efforts.

Mechanism of Action

Target of Action

The compound N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide is a complex molecule that incorporates both a pyrrolidine and a thiazole moiety For instance, pyrrolidine derivatives have been associated with various bioactive molecules with target selectivity . Similarly, thiazole derivatives have been linked to a multitude of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The mode of action of this compound is likely to be influenced by the properties of its constituent moieties. The pyrrolidine ring, for instance, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . On the other hand, the thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . These properties could influence how the compound interacts with its targets and the resulting changes.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. Given the broad range of activities associated with pyrrolidine and thiazole derivatives, it is plausible that multiple pathways could be affected . .

Pharmacokinetics

Heterocyclic compounds like this one are often used in drug development due to their ability to modify physicochemical parameters and achieve optimal adme/tox results for drug candidates .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities associated with pyrrolidine and thiazole derivatives, the compound could potentially have a wide range of effects .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the solubility of the compound in different solvents could affect its bioavailability and distribution . Additionally, the spatial orientation of substituents on the pyrrolidine ring could lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Properties

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c22-16(15-6-5-12-3-1-2-4-14(12)20-15)19-13-7-9-21(11-13)17-18-8-10-23-17/h1-6,8,10,13H,7,9,11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVQSJMMKIZOHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=NC3=CC=CC=C3C=C2)C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2505378.png)

![2-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2505381.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2505383.png)

![4-({[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden]amino}methyl)-1-methylpyridinium iodide](/img/structure/B2505388.png)

![N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2505393.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B2505394.png)

![[2-(4-Chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2505399.png)

![4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2505400.png)